1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring substituted with a phenyl group and a 2-chloro-4-sulfamoylphenyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidin-2-one ring, followed by the introduction of the phenyl and 2-chloro-4-sulfamoylphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonamides, and phenylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the phenyl and pyrrolidin-2-one groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-(2-Chloro-4-sulfamoylphenyl)-2-phenylacetamide: This compound shares the sulfonamide and phenyl groups but differs in the acetamide moiety.
S-{2-[(2-Chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: This compound has a similar sulfonamide group but a different core structure
Properties
CAS No. |
36090-38-7 |
---|---|
Molecular Formula |
C16H15ClN2O3S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
3-chloro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-9-13(23(18,21)22)6-7-15(14)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22) |
InChI Key |
FZCFANZSYCSMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.